Pedunculosumoside F

Description

This compound has been reported in Ophioglossum pedunculosum with data available.

Properties

CAS No. |

1283600-08-7 |

|---|---|

Molecular Formula |

C28H32O17 |

Molecular Weight |

640.5 g/mol |

IUPAC Name |

5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C28H32O17/c29-6-11-19(34)18-13(33)4-10(41-27-24(39)22(37)20(35)16(7-30)44-27)5-15(18)42-26(11)9-1-2-14(12(32)3-9)43-28-25(40)23(38)21(36)17(8-31)45-28/h1-5,16-17,20-25,27-33,35-40H,6-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,27-,28-/m1/s1 |

InChI Key |

VWMQUPAZXJVKFZ-KJBTZJKUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Pedunculosumoside F

For Researchers, Scientists, and Drug Development Professionals

Abstract

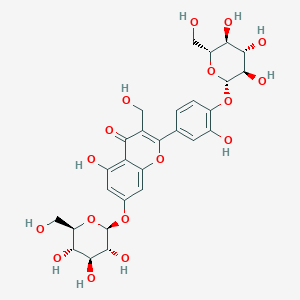

Pedunculosumoside F, a homoflavonoid glucoside isolated from the fern Ophioglossum pedunculosum, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, known biological effects, and relevant experimental protocols associated with this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized as a homoflavonoid glycoside. Its core structure is ophioglonol, which is substituted with two β-D-glucopyranosyl residues at the C-7 and C-4' positions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₂O₁₇ | [1] |

| Molecular Weight | 640.5 g/mol | [1] |

| IUPAC Name | 5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

| CAS Number | 1283600-08-7 | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)CO)O)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO | [1] |

Biological Activity

Cytotoxicity

This compound has demonstrated cytotoxic effects against the human hepatoma cell line HepG2 2.2.15.[2][3] The half-maximal cytotoxic concentration (CC₅₀) was determined to be 56.7 μM.[2][3]

Table 2: Cytotoxicity Data for this compound

| Cell Line | Assay | Parameter | Value | Reference |

| HepG2 2.2.15 | MTT Assay | CC₅₀ | 56.7 μM | [2][3] |

Anti-HBV Activity

Despite its cytotoxicity against a hepatitis B virus (HBV)-replicating cell line, this compound itself did not exhibit direct anti-HBV activity.[2][3] However, it is noteworthy that analogs of this compound have been shown to inhibit the secretion of hepatitis B surface antigen (HBsAg) in HBV-infected HepG2 2.2.15 cells.[2][3] This suggests that structural modifications to the this compound scaffold could lead to the development of potent anti-HBV agents.

Potential Anti-Inflammatory and Antioxidant Activity

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, research on a related compound, Pedunculoside, has shown significant anti-inflammatory and antioxidant effects. Pedunculoside was found to mitigate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the NF-κB signaling pathway. Given the structural similarities, it is plausible that this compound may possess similar biological activities. Further investigation into the anti-inflammatory and antioxidant potential of this compound is warranted.

Signaling Pathways

Based on studies of structurally related flavonoids and the analog Pedunculoside, the NF-κB and MAPK signaling pathways are potential targets of this compound. Flavonoids are known to exert anti-inflammatory effects by inhibiting these pathways.

Experimental Protocols

Isolation of this compound from Ophioglossum pedunculosum

General Steps:

-

Extraction: The dried and powdered whole plant of Ophioglossum pedunculosum is extracted with a suitable solvent, such as 95% ethanol, at room temperature.

-

Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to enrich the glycosidic compounds.

-

Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 column chromatography. Elution is typically performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures.

-

Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against HepG2 2.2.15 cells can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

HepG2 2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using a dose-response curve.

HBsAg Secretion Assay (ELISA)

The effect of this compound analogs on the secretion of HBsAg from HBV-infected HepG2 2.2.15 cells can be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

-

Supernatant from this compound analog-treated HepG2 2.2.15 cells

-

HBsAg ELISA kit

-

Microplate reader

Protocol:

-

Cell Culture and Treatment: Culture HepG2 2.2.15 cells and treat them with the test compounds as described for the cytotoxicity assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

ELISA Procedure: Perform the HBsAg ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the collected supernatants and HBsAg standards to an antibody-coated microplate.

-

Incubating with a horseradish peroxidase (HRP)-conjugated detection antibody.

-

Adding a substrate solution to develop a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Data Analysis: Quantify the concentration of HBsAg in the supernatants by comparing the absorbance values to the standard curve. Calculate the percentage of HBsAg secretion inhibition relative to the untreated control.

Conclusion

This compound represents an interesting natural product with demonstrated cytotoxicity and potential for further development, particularly through structural modification to enhance its anti-HBV or anti-inflammatory activities. This guide provides a foundational understanding of its chemical nature and biological context, offering a starting point for future research endeavors. The detailed experimental protocols serve as a practical resource for scientists aiming to investigate this compound and its analogs. Further studies are crucial to fully elucidate the mechanisms of action and therapeutic potential of this compound and related homoflavonoid glycosides.

References

Pedunculosumoside F: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation of Pedunculosumoside F, a triterpenoid saponin of interest for its potential pharmacological activities. While direct literature extensively detailing "this compound" is sparse, this document synthesizes information from the isolation of structurally related saponins from its putative natural source, Lysimachia clethroides. The methodologies presented are based on established protocols for the extraction and purification of triterpenoid saponins from this plant genus, offering a robust framework for researchers.

Natural Source: Lysimachia clethroides

This compound, a member of the triterpenoid saponin class of natural products, is primarily isolated from the aerial parts of Lysimachia clethroides, commonly known as Gooseneck Loosestrife. This herbaceous perennial plant belongs to the Primulaceae family and is native to China and Japan.[1][2][3] It is characterized by its distinctive white flowers arranged in a terminal spike that droops at the tip, resembling a goose's neck.[2][3]

Experimental Protocols for Isolation

The isolation of this compound and related triterpenoid saponins from Lysimachia clethroides involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed methodology based on the successful isolation of similar compounds from this plant source.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Lysimachia clethroides are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is extracted with 70% aqueous ethanol (EtOH) at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of the target saponins. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in water and subjected to successive partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Petroleum Ether Fractionation: The aqueous suspension is first partitioned with petroleum ether to remove non-polar constituents such as lipids and chlorophylls.

-

Ethyl Acetate (EtOAc) Fractionation: The remaining aqueous layer is then partitioned with ethyl acetate to extract compounds of intermediate polarity.

-

n-Butanol (n-BuOH) Fractionation: Finally, the aqueous layer is partitioned with n-butanol. Triterpenoid saponins, including this compound, are typically enriched in this n-BuOH fraction due to their glycosidic nature.

Chromatographic Purification

The n-BuOH fraction, rich in saponins, is further purified using a combination of column chromatography techniques.

-

Initial Column Chromatography: The n-BuOH extract is subjected to column chromatography over a suitable stationary phase, such as silica gel or a macroporous resin. Elution is performed with a gradient of solvents, for example, a mixture of chloroform (CHCl₃), methanol (MeOH), and water (H₂O) in increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target saponins are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water. This step is crucial for isolating individual saponins with high purity.

Quantitative Data

The following table summarizes the typical quantitative data obtained during the isolation of triterpenoid saponins from Lysimachia clethroides. Please note that specific yields for this compound are not available in the public domain and the data presented here are representative of the general isolation process for related saponins from this source.

| Parameter | Value |

| Extraction Yield (from dried plant material) | |

| Crude 70% EtOH Extract | ~15-20% |

| Solvent Partitioning Yields (from crude extract) | |

| Petroleum Ether Fraction | ~2-3% |

| Ethyl Acetate Fraction | ~1-2% |

| n-Butanol Fraction | ~5-7% |

| Final Yield of Purified Saponins (from n-BuOH fraction) | Varies significantly depending on the specific saponin (typically in the range of 0.01% to 0.1% of the dried plant material) |

| Purity (as determined by HPLC) | >95% |

Visualizing the Isolation and Potential Biological Action

Isolation Workflow

The following diagram illustrates the sequential steps involved in the isolation of this compound from Lysimachia clethroides.

Caption: Isolation workflow for this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many triterpenoid saponins are known to exhibit cytotoxic effects on cancer cells by inducing apoptosis. The diagram below represents a generalized apoptotic signaling pathway that could be a target for this compound.

References

An In-depth Technical Guide on the Hypothetical Biosynthesis of Pedunculosumoside F in Ophioglossum pedunculosum

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of Pedunculosumoside F in Ophioglossum pedunculosum has not been empirically elucidated in published literature. The following guide presents a hypothetical pathway based on established principles of flavonoid and homoflavonoid biosynthesis in plants. This document is intended to serve as a foundational resource for future research in this area.

Introduction

This compound is a homoflavonoid glycoside isolated from the fern Ophioglossum pedunculosum.[1] Homoflavonoids are a class of flavonoids characterized by an additional carbon atom in their C6-C3-C6 skeleton, forming a C6-C4-C6 structure. Specifically, this compound consists of the aglycone ophioglonol, which is glycosylated at two positions with beta-D-glucopyranosyl residues. Understanding the biosynthetic pathway of this unique compound is of interest for its potential chemotaxonomic significance and pharmacological activities. This guide outlines a plausible biosynthetic route to this compound, details the experimental protocols required to investigate this pathway, and presents hypothetical data in a structured format.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of flavonoids commences with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[2][3] This pathway provides the precursor p-coumaroyl-CoA, which serves as a key building block for the flavonoid skeleton.[2][3] The formation of the homoflavonoid backbone is hypothesized to involve a crucial methylation step prior to the cyclization of the C-ring.

Part 1: Phenylpropanoid Pathway and Chalcone Formation

-

L-Phenylalanine to p-Coumaroyl-CoA: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) . Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA.[2]

-

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).[2]

Part 2: Formation of the Homoflavonoid Core (Ophioglonol)

-

Methylation: A key proposed step in the biosynthesis of Type I homoflavonoids, such as ophioglonol, is the methylation of the 2'-hydroxyl group of the chalcone intermediate. An O-methyltransferase (OMT) would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to naringenin chalcone, yielding a 2'-methoxy chalcone derivative.

-

Cyclization and Rearrangement: The 2'-methoxy chalcone is then proposed to undergo cyclization and rearrangement, catalyzed by a specialized Chalcone Isomerase (CHI)-like enzyme . This step would form the characteristic four-carbon C-ring of the homoflavonoid structure.

-

Hydroxylation and Further Modifications: The basic homoflavonoid skeleton would then undergo a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) , to produce the specific hydroxylation pattern of ophioglonol.

Part 3: Glycosylation

-

Sequential Glycosylation: The final step in the biosynthesis of this compound is the attachment of two glucose moieties to the ophioglonol aglycone. This is catalyzed by two distinct UDP-dependent Glycosyltransferases (UGTs) . The first UGT would attach a glucose molecule to one of the hydroxyl groups, and a second UGT would glycosylate the other position.[4][5]

Data Presentation

The following table presents hypothetical quantitative data that could be generated during the investigation of this pathway.

| Metabolite/Enzyme | Tissue Type | Measurement | Value (Unit) | Condition |

| Naringenin Chalcone | Young Fronds | Relative Abundance | 100 | Control |

| 2'-methoxy Chalcone | Young Fronds | Relative Abundance | 75 | Control |

| Ophioglonol | Young Fronds | Relative Abundance | 50 | Control |

| This compound | Young Fronds | Relative Abundance | 250 | Control |

| Chalcone Synthase (CHS) | Young Fronds | Enzyme Activity | 12.5 (nmol/mg protein/min) | Control |

| O-methyltransferase (OMT) | Young Fronds | Enzyme Activity | 8.2 (nmol/mg protein/min) | Control |

| Glycosyltransferase (UGT1) | Young Fronds | Enzyme Activity | 15.7 (nmol/mg protein/min) | Control |

| Glycosyltransferase (UGT2) | Young Fronds | Enzyme Activity | 11.9 (nmol/mg protein/min) | Control |

| Naringenin Chalcone | Mature Fronds | Relative Abundance | 80 | Control |

| This compound | Mature Fronds | Relative Abundance | 150 | Control |

Experimental Protocols

1. Metabolite Extraction and Profiling

-

Objective: To identify and quantify the intermediates of the proposed pathway in O. pedunculosum.

-

Protocol:

-

Harvest fresh plant material (e.g., young and mature fronds) and immediately freeze in liquid nitrogen.

-

Lyophilize the tissue and grind to a fine powder.

-

Extract the powdered tissue with 80% methanol (v/v) containing 0.1% formic acid.

-

Sonicate the mixture for 30 minutes in a cold water bath.

-

Centrifuge at 14,000 rpm for 15 minutes to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm PTFE filter.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for untargeted and targeted metabolite analysis.[6]

-

2. Enzyme Assays

-

Objective: To measure the activity of key enzymes in the proposed pathway.

-

Protocol (Example for Chalcone Synthase):

-

Extract total protein from fresh plant tissue using an appropriate extraction buffer.

-

Determine the protein concentration using a Bradford or BCA assay.

-

Set up the reaction mixture containing the protein extract, p-coumaroyl-CoA, and malonyl-CoA in a suitable buffer.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by adding acidified methanol.

-

Analyze the reaction products by HPLC to quantify the amount of naringenin chalcone formed.

-

3. Gene Identification and Expression Analysis

-

Objective: To identify candidate genes encoding the biosynthetic enzymes and analyze their expression patterns.

-

Protocol:

-

Extract total RNA from different tissues of O. pedunculosum.

-

Perform transcriptome sequencing (RNA-seq) to generate a comprehensive set of expressed genes.

-

Identify candidate genes for PAL, C4H, 4CL, CHS, OMTs, CYP450s, and UGTs based on sequence homology to known genes from other plant species.

-

Validate the expression of candidate genes in different tissues using Quantitative Real-Time PCR (qRT-PCR).

-

Mandatory Visualizations

Caption: Hypothetical biosynthesis pathway of this compound.

Caption: Experimental workflow for elucidating the biosynthesis pathway.

References

- 1. Homoflavonoid glucosides from Ophioglossum pedunculosum and their anti-HBV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Microbial Glycosylation of Flavonoids – PJM ONLINE [pjmonline.org]

- 6. edenrcn.com [edenrcn.com]

Mechanisms of Action of Natural Compounds in HepG2 Cells: A Technical Guide

Introduction

Core Signaling Pathways Modulated by Natural Compounds in HepG2 Cells

Natural compounds exert their anticancer effects in HepG2 cells by modulating a variety of signaling pathways that govern cell proliferation, survival, and apoptosis. Among the most frequently implicated are the PI3K/Akt and p53 signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical regulator of cell survival and proliferation and is often aberrantly activated in HCC.[1][2] Several natural compounds have been shown to inhibit this pathway, thereby promoting apoptosis in HepG2 cells. For instance, Arctigenin has been demonstrated to suppress the PI3K/Akt pathway by inhibiting the phosphorylation of PIK3CA.[3] Similarly, Hyperoside has been found to suppress this pathway by down-regulating BMP-7.[1][4] The inhibition of the PI3K/Akt pathway can lead to the modulation of downstream targets, including the Bcl-2 family of proteins, ultimately leading to apoptosis.

The p53 Signaling Pathway and Bcl-2 Family Proteins

The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress.[5][6] Several natural compounds have been shown to activate the p53 pathway in HepG2 cells.[6][7] Activation of p53 can transcriptionally regulate the expression of the Bcl-2 family of proteins.[5][8] This family consists of both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax.[5][8] The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with an increased Bax/Bcl-2 ratio favoring apoptosis.[6][8] For example, Quercetin has been shown to increase the expression of p53 and the Bax/Bcl-2 ratio in HepG2 cells, leading to apoptosis.[6] Similarly, amino acid derivatives of ginsenoside AD-2 have been observed to decrease Bcl-2 expression and increase the Bax/Bcl-2 ratio.[8]

Experimental Protocols for Mechanism of Action Studies

A standardized set of in vitro assays is typically employed to elucidate the mechanism of action of natural compounds in HepG2 cells. The following protocols are commonly cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on HepG2 cells.

-

Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: HepG2 cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: HepG2 cells are treated with the compound, and total protein is extracted using RIPA lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data on Natural Compound Activity in HepG2 Cells

The efficacy of natural compounds is often quantified by their half-maximal inhibitory concentration (IC50) and their ability to modulate the expression of key proteins. The following tables summarize representative data from the literature.

| Compound | Incubation Time (h) | IC50 (µM) |

| Arctigenin | 24 | 11.17 |

| 48 | 4.888 | |

| Dicerandrol C | 24 | 13.38 ± 1.13 |

| 48 | 4.17 ± 0.49 | |

| Quercetin | - | 30 (concentration used for protein analysis) |

Table 1: Cytotoxicity of Various Natural Compounds in HepG2 Cells. [3][6][9]

| Compound | Protein | Change in Expression |

| Quercetin (30 µM) | p53 | 3.0-fold increase |

| Bax | 1.4-fold increase | |

| Bcl-2 | 0.4-fold decrease | |

| Amino acid derivative of Ginsenoside AD-2 (6b) | Bcl-2 | Decreased |

| Bax/Bcl-2 ratio | Increased | |

| Selenium-Modified Chitosan | Bcl-2 | Decreased |

| Bax | Increased | |

| Cytochrome C | Increased | |

| Cleaved Caspase-9 | Increased | |

| Cleaved Caspase-3 | Increased |

Table 2: Modulation of Apoptosis-Related Protein Expression by Natural Compounds in HepG2 Cells. [6][8][10]

The investigation of natural compounds as potential anticancer agents for hepatocellular carcinoma is a vibrant area of research. While the specific mechanism of Pedunculosumoside F in HepG2 cells remains to be elucidated, the existing literature provides a clear framework for understanding how other natural products exert their effects. By targeting key signaling pathways such as PI3K/Akt and p53, and modulating the expression of apoptosis-regulating proteins like the Bcl-2 family, these compounds can effectively induce cell death in HepG2 cells. The standardized experimental protocols and quantitative endpoints detailed in this guide offer a robust foundation for the continued exploration and development of novel, natural compound-based therapies for HCC.

References

- 1. Hyperoside suppresses BMP-7-dependent PI3K/AKT pathway in human hepatocellular carcinoma cells - Wei - Annals of Translational Medicine [atm.amegroups.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Hyperoside suppresses BMP-7-dependent PI3K/AKT pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of p53, Bax and Bcl-2 proteins in hepatocytes in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin Induces Apoptosis in HepG2 Cells via Directly Interacting with YY1 to Disrupt YY1-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Amino Acid Derivatives of Ginsenoside AD-2 Induce HepG2 Cell Apoptosis by Affecting the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dicerandrol C Suppresses Proliferation and Induces Apoptosis of HepG2 and Hela Cancer Cells by Inhibiting Wnt/β-Catenin Signaling Pathway | MDPI [mdpi.com]

- 10. dovepress.com [dovepress.com]

The Biological Landscape of Homoflavonoid Glucosides: A Technical Guide Focused on Pedunculosumoside F and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoflavonoid glucosides, a unique subclass of flavonoids, are attracting significant interest within the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological activities associated with this class of compounds, with a particular focus on Pedunculosumoside F and its related glucosides isolated from Ophioglossum pedunculosum. While specific quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of this compound remain to be fully elucidated, this document synthesizes the available data for its congeners and related compounds from the Ophioglossum genus. Detailed experimental methodologies for key biological assays and visualizations of relevant signaling pathways are provided to support further research and drug discovery efforts in this promising area.

Introduction to Homoflavonoid Glucosides

Homoflavonoids are a distinct group of flavonoids characterized by a C6-C3-C6 carbon skeleton with an additional carbon atom, typically as a benzyl or related group, attached to the C-ring. Their glycosidic forms, known as homoflavonoid glucosides, exhibit a range of biological properties stemming from their unique structural features. A notable source of these compounds is the fern genus Ophioglossum. Chemical investigations into Ophioglossum pedunculosum have led to the isolation of several novel homoflavonoid glucosides, designated as Pedunculosumosides A through G.[1][2]

Known Biological Activities of Pedunculosumosides

While a comprehensive biological profile of this compound is not yet available in the public domain, studies on its co-isolated congeners provide valuable insights into the potential therapeutic applications of this compound family.

Anti-Hepatitis B Virus (HBV) Activity

Research has demonstrated that certain homoflavonoid glucosides from Ophioglossum pedunculosum possess anti-HBV activity. Specifically, Pedunculosumoside A and Pedunculosumoside C have been shown to inhibit the secretion of the Hepatitis B surface antigen (HBsAg) in HepG2 2.2.15 cells.[1][2]

Table 1: Anti-HBV Activity of Pedunculosumosides A and C

| Compound | IC50 (µM) for HBsAg Secretion Inhibition |

| Pedunculosumoside A | 238.0[1][2] |

| Pedunculosumoside C | 70.5[1][2] |

Inferred Biological Activities and Future Research Directions

The biological activities of extracts from Ophioglossum species and related homoflavonoids suggest that this compound may also possess anti-inflammatory and antioxidant properties.

Potential Anti-Inflammatory Activity

Extracts from Ophioglossum thermale have demonstrated in vivo anti-inflammatory effects in a carrageenan-induced edema model.[3] Furthermore, a homoflavonoid named ophioglonin, isolated from Ophioglossum vulgatum, has been identified as a potent anti-inflammatory agent.[4] Ophioglonin exerts its effect by inactivating key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] Given the structural similarities among homoflavonoids from the same genus, it is plausible that this compound could exhibit similar mechanisms of action.

Potential Antioxidant Activity

The ethyl acetate fraction of Ophioglossum thermale has shown significant antioxidant activity in various in vitro assays, including DPPH and nitroblue tetrazolium (NBT) reduction assays.[3] This antioxidant capacity is often attributed to the phenolic nature of flavonoids and their ability to scavenge free radicals.

Detailed Experimental Protocols

To facilitate further investigation into the biological activities of this compound and other homoflavonoid glucosides, the following are detailed methodologies for key in vitro assays.

In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

Objective: To assess the free radical scavenging capacity of a test compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

In Vitro Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To evaluate the cytotoxic effect of a test compound on a cancer cell line by measuring the metabolic activity of the cells.

Methodology:

-

Cell Culture and Seeding: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) and seed the cells into a 96-well plate at an appropriate density. Allow the cells to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualization of Key Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways potentially modulated by homoflavonoid glucosides, based on the activity of related compounds.

NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling cascade and potential inhibition by homoflavonoid glucosides.

MAPK Signaling Pathway

Caption: Overview of the MAPK signaling pathway and potential points of inhibition.

Experimental Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for the in vitro screening of homoflavonoid glucosides.

Conclusion

The homoflavonoid glucoside this compound, along with its related compounds from Ophioglossum pedunculosum, represents a promising area for natural product-based drug discovery. While current research has highlighted the anti-HBV potential of some of these molecules, the inferred anti-inflammatory and antioxidant activities, based on studies of related compounds and extracts, warrant further rigorous investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this unique class of natural products. Future studies should focus on the isolation of sufficient quantities of this compound to perform comprehensive biological evaluations and elucidate its precise mechanisms of action.

References

- 1. Homoflavonoid glucosides from Ophioglossum pedunculosum and their anti-HBV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro antioxidant and in vivo anti-inflammatory activities of Ophioglossum thermale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pedunculosumoside F: A Technical Guide to its Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pedunculosumoside F is a naturally occurring homoflavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. First isolated from the fern Ophioglossum pedunculosum, this compound has been a subject of phytochemical and initial biological screening studies. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and relevant bioassays, presents all available quantitative data in a structured format, and visualizes key experimental workflows and conceptual signaling pathways using the DOT language for Graphviz. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration of this compound.

Discovery and History

This compound was first reported in the scientific literature in a 2011 publication in the Journal of Natural Products by a team of researchers led by Wan, Zhang, Luo, and Kong.[1] The compound was isolated during a chemical investigation of the whole plants of Ophioglossum pedunculosum Desv., a small fern distributed in the tropical and subtropical regions of Asia.[1] This plant has a history of use in traditional Chinese medicine for treating conditions such as hepatitis.[1] The discovery of this compound, along with several other new homoflavonoid glucosides (Pedunculosumosides A-E and G), was part of a broader effort to identify the bioactive constituents of this medicinal plant.[1]

Chemically, this compound is classified as a homoflavonoid glycoside.[2][3][4] Its structure was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, and confirmed by chemical methods such as acid hydrolysis.[1] The molecule consists of an ophioglonol aglycone attached to two β-D-glucopyranosyl residues at the 7 and 4' positions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1283600-08-7 | [2] |

| Molecular Formula | C₂₈H₃₂O₁₇ | [2] |

| Molecular Weight | 640.5 g/mol | [2] |

| IUPAC Name | 5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [2] |

| Class | Homoflavonoid Glycoside | [2][3][4] |

| Natural Source | Ophioglossum pedunculosum | [2][3][4] |

Biological Activity and Quantitative Data

The primary biological activity of this compound reported in peer-reviewed literature is its cytotoxicity against the human hepatoma cell line HepG2 2.2.15.[3][4] While its analogs, Pedunculosumosides A and C, showed modest activity in blocking the secretion of Hepatitis B surface antigen (HBsAg) in HBV-infected HepG2 2.2.15 cells, this compound itself did not exhibit significant anti-HBV activity in this assay.[1]

Some commercial suppliers have suggested potential anti-inflammatory, antioxidant, and anticancer properties of this compound, with its mechanism of action potentially involving the modulation of signaling pathways related to inflammation and cell proliferation.[2] However, at the time of this writing, there is a lack of published, peer-reviewed scientific studies to substantiate these claims with experimental data.

The table below summarizes the available quantitative biological data for this compound.

| Cell Line | Assay | Result (CC₅₀) | Reference |

| HepG2 2.2.15 | Cytotoxicity | 56.7 μM | [3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the discovery and initial biological evaluation of this compound, based on the original research by Wan et al. (2011).[1]

Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

-

Plant Material : Whole plants of Ophioglossum pedunculosum were collected and air-dried.

-

Extraction : The dried plant material was powdered and extracted with 95% ethanol at room temperature.

-

Concentration : The ethanol extract was concentrated under reduced pressure to yield a crude extract.

-

Partitioning : The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fractionation : The n-BuOH soluble fraction was subjected to column chromatography on a macroporous resin, eluting with a gradient of ethanol in water.

-

Purification : The resulting fractions were further purified by repeated column chromatography on silica gel, octadecylsilyl (ODS), and Sephadex LH-20.

-

Final Isolation : Final purification to yield this compound was achieved through preparative high-performance liquid chromatography (HPLC).

Cytotoxicity Assay

Caption: Experimental workflow for the cytotoxicity assay of this compound.

-

Cell Culture : Human hepatoma HepG2 2.2.15 cells were cultured in 96-well plates at an appropriate density.

-

Compound Treatment : The cells were treated with various concentrations of this compound.

-

Incubation : The treated cells were incubated for 72 hours.

-

MTT Assay : After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Formazan Formation : The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization : The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, it is hypothesized to have potential anti-inflammatory and anticancer effects.[2] The diagram below illustrates a conceptual signaling pathway relevant to HBV infection and HBsAg secretion, indicating a potential, though unconfirmed, point of intervention for compounds that inhibit this process.

Caption: Conceptual HBV lifecycle and a potential target for HBsAg secretion inhibitors.

Future Directions

The initial research on this compound has laid the groundwork for further investigation into its therapeutic potential. Future studies should focus on:

-

Comprehensive Biological Screening : Conducting a broad range of in vitro and in vivo assays to confirm and characterize its potential anti-inflammatory, antioxidant, and anticancer activities.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating analogs of this compound to identify key structural features required for its activity and to potentially develop more potent and selective compounds.

-

Pharmacokinetic and Toxicological Profiling : Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its suitability for further drug development.

Conclusion

This compound is a homoflavonoid glycoside with a defined chemical structure, isolated from the medicinal fern Ophioglossum pedunculosum. While its initially reported biological activity is limited to cytotoxicity against a human hepatoma cell line, its unique chemical structure and the traditional medicinal use of its plant source suggest that it may possess a broader range of pharmacological properties. This technical guide provides the foundational knowledge necessary for researchers and drug development professionals to embark on further studies to unlock the full therapeutic potential of this natural product.

References

Unveiling the Spectroscopic Signature of Pedunculosumoside F: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Pedunculosumoside F, a homoflavonoid glycoside isolated from Ophioglossum pedunculosum. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound.

Spectroscopic Data

The structural identity of this compound was established through a combination of high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented here are compiled from the initial isolation and characterization studies.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of this compound.

| Parameter | Observed Value | Deduced Molecular Formula |

| [M+Na]⁺ (m/z) | 663.1535 | C₂₈H₃₂O₁₇Na |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) and are pivotal for the detailed structural assignment of the molecule.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 6 | 6.42 | d | 2.0 |

| 8 | 6.22 | d | 2.0 |

| 2' | 7.02 | d | 2.0 |

| 5' | 6.84 | d | 8.0 |

| 6' | 6.98 | dd | 8.0, 2.0 |

| CH₂-9 | 4.60 | s | |

| Glc-1'' | 5.06 | d | 7.5 |

| Glc-2'' | 3.52 | m | |

| Glc-3'' | 3.48 | m | |

| Glc-4'' | 3.42 | m | |

| Glc-5'' | 3.45 | m | |

| Glc-6''a | 3.92 | dd | 12.0, 2.0 |

| Glc-6''b | 3.74 | dd | 12.0, 5.5 |

| Glc-1''' | 4.92 | d | 7.5 |

| Glc-2''' | 3.58 | m | |

| Glc-3''' | 3.50 | m | |

| Glc-4''' | 3.38 | m | |

| Glc-5''' | 3.34 | m | |

| Glc-6'''a | 3.88 | dd | 12.0, 2.0 |

| Glc-6'''b | 3.70 | dd | 12.0, 5.5 |

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 165.4 | 6' | 119.8 |

| 3 | 108.2 | CH₂-9 | 56.5 |

| 4 | 183.6 | Glc (7-O) | |

| 5 | 163.2 | 1'' | 101.4 |

| 6 | 99.8 | 2'' | 74.8 |

| 7 | 166.2 | 3'' | 78.2 |

| 8 | 94.7 | 4'' | 71.3 |

| 10 | 106.8 | 5'' | 78.0 |

| 1' | 123.4 | 6'' | 62.6 |

| 2' | 115.2 | Glc (4'-O) | |

| 3' | 146.8 | 1''' | 102.8 |

| 4' | 146.2 | 2''' | 75.1 |

| 5' | 116.5 | 3''' | 77.9 |

| 4''' | 71.6 | ||

| 5''' | 78.4 | ||

| 6''' | 62.8 |

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The whole plants of Ophioglossum pedunculosum were extracted with 70% ethanol. The resulting extract was then partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and ODS, followed by preparative HPLC to yield pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry: HR-ESI-MS data were acquired on a high-resolution mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

Visualization of the Analytical Workflow

The logical flow of the isolation and characterization process for this compound is depicted in the following diagram.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Pedunculosumoside F: A Technical Overview for Researchers

For Immediate Release

This document provides a comprehensive technical guide on Pedunculosumoside F, a homoflavonoid glucoside, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, biological activities, and an overview of relevant experimental protocols.

Core Compound Information

This compound is a natural compound isolated from the whole plants of Ophioglossum pedunculosum.[1] Its chemical identity and fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1283600-08-7 | [1][2][3] |

| Molecular Formula | C28H32O17 | [1][2] |

| Molecular Weight | 640.5 g/mol (or 640.54 g/mol ) | [1][2] |

Biological Activity

Research has indicated that this compound exhibits cytotoxic effects. Specifically, it has been evaluated against the human hepatoblastoma cell line HepG2 2.2.15, which is notable for its stable expression of the hepatitis B virus (HBV).[3]

| Cell Line | Assay | Result (CC50) | Duration | Reference |

| HepG2 2.2.15 | MTT Assay | 56.7 μM | 8 days | [3][4] |

It is important to note that while demonstrating cytotoxicity, this compound did not show anti-HBV activity in the same study.[3] Further research into its potential pharmacological applications is warranted.

Experimental Protocols

Detailed experimental protocols for the isolation and evaluation of this compound are based on the methodologies described in the scientific literature.

Extraction and Isolation

A general workflow for the isolation of this compound from Ophioglossum pedunculosum is outlined below. This process involves solvent extraction followed by chromatographic separation to yield the pure compound.

Cytotoxicity Evaluation using MTT Assay

The cytotoxic effect of this compound on HepG2 2.2.15 cells was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5] This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.[5]

Protocol Outline:

-

Cell Culture: HepG2 2.2.15 cells are cultured in an appropriate medium and seeded in 96-well plates.[6]

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 8 days).[3]

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[6][7]

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (typically around 570 nm) to determine the percentage of viable cells compared to an untreated control.[7]

Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its observed cytotoxic activity.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and procedural outlines are intended to facilitate further investigation into the properties and potential applications of this natural compound.

References

- 1. Buy this compound | 1283600-08-7 [smolecule.com]

- 2. labshake.com [labshake.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 糖苷 | MCE [medchemexpress.cn]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

Unveiling the Therapeutic Potential of Pedunculosumoside F: A Technical Guide to Core Targets

For Immediate Release

[City, State] – [Date] – Pedunculosumoside F, a triterpenoid saponin, is emerging as a promising natural compound with significant therapeutic potential, primarily in the realms of inflammatory diseases and potentially in oncology. This technical guide provides an in-depth analysis of the molecular targets and signaling pathways modulated by this compound, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of current preclinical data, highlighting the compound's mechanisms of action and providing a foundation for future translational research.

Anti-Inflammatory and Anti-Arthritic Properties

This compound, often referred to as Pedunculoside (PE) in the scientific literature, has demonstrated potent anti-inflammatory and anti-arthritic effects in various preclinical models. The primary cellular targets in this context are fibroblast-like synoviocytes (FLSs), key effector cells in the pathogenesis of rheumatoid arthritis (RA).

Inhibition of Fibroblast-Like Synoviocyte (FLS) Proliferation and Migration

PE has been shown to significantly inhibit the proliferation and migration of FLS in a dose-dependent manner. Studies utilizing a 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay have demonstrated that PE at concentrations of 1, 5, and 10 μM effectively downregulates the proliferation of RA FLS. This inhibitory effect is crucial in mitigating synovial hyperplasia, a hallmark of RA.

Suppression of Pro-Inflammatory Mediators

A cornerstone of this compound's anti-inflammatory activity is its ability to suppress the production of a wide array of pro-inflammatory cytokines and enzymes. In-vitro studies have consistently shown that PE treatment leads to a significant reduction in the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). Furthermore, the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade, is also markedly inhibited.

| Parameter | Cell Line/Model | Effective Concentrations/Doses | Observed Effect |

| FLS Proliferation | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | 1, 5, 10 µM | Dose-dependent downregulation of proliferation. |

| Pro-inflammatory Cytokine Production (IL-1β, IL-6, IL-8, TNF-α) | RA FLS, RAW264.7 Macrophages | Not specified in abstracts | Significant inhibition of production. |

| COX-2 and iNOS Expression | RAW264.7 Macrophages | Not specified in abstracts | Significant inhibition of expression. |

| In-vivo Anti-inflammatory Effect | DSS-induced Ulcerative Colitis in Mice | 5, 15, 30 mg/kg | Significant amelioration of colitis symptoms. |

Table 1: Summary of Anti-Inflammatory Effects of this compound (Pedunculoside)

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and the AKT/Nuclear Factor-kappa B (NF-κB) pathways.

Western blot analyses have revealed that PE treatment significantly inhibits the phosphorylation of key kinases in these pathways. Specifically, a reduction in the phosphorylation of p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase 1/2 (JNK1/2) in the MAPK pathway has been observed. Concurrently, PE suppresses the phosphorylation of Protein Kinase B (AKT) and the p65 subunit of NF-κB. This dual inhibition prevents the nuclear translocation of NF-κB and the activation of downstream inflammatory gene expression.

Potential in Colitis-Associated Colorectal Cancer

Preliminary evidence suggests that this compound may also have therapeutic potential in colitis-associated colorectal cancer. Research has indicated its involvement in the regulation of the miR-29a/TET3 axis and STAT3 signaling in this context. However, quantitative data, such as IC50 values for cytotoxicity in colorectal cancer cell lines, are not yet available in the public domain and require further investigation.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

The in-vivo anti-arthritic effects of this compound have been evaluated using the CIA rat model.

Methodological & Application

Application Notes and Protocols for In Vitro Dissolution of Pedunculosumoside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedunculosumoside F is a homoflavonoid glycoside that has been isolated from sources such as Ophioglossum pedunculosum. As with many natural glycosides, achieving appropriate dissolution for in vitro assays is critical for obtaining accurate and reproducible results. The inherent chemical structure of this compound, featuring a large hydrophobic aglycone and hydrophilic sugar moieties, presents a challenge for solubility in aqueous cell culture media. This document provides detailed protocols and application notes for the effective dissolution of this compound for use in a variety of in vitro experimental settings.

Physicochemical Properties and Solubility

Table 1: Recommended Solvents for this compound Stock Solutions

| Solvent | Rationale | Recommended Max Concentration in Media |

| Dimethyl Sulfoxide (DMSO) | High polarity aprotic solvent, capable of dissolving a wide range of hydrophobic and hydrophilic compounds. Widely used as a vehicle in cell-based assays.[1] | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) to minimize cytotoxicity. |

| Ethanol (EtOH) | A polar protic solvent that can be effective for dissolving many natural products. It is generally well-tolerated by many cell lines at low concentrations. | ≤ 0.5% (v/v) |

| Phosphate-Buffered Saline (PBS) | While direct dissolution in PBS is likely to be poor, it can be used for further dilutions of a stock solution prepared in an organic solvent. | N/A |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, if the molecular weight is 700 g/mol , you would need 0.7 mg of the compound.

-

Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

-

Add the appropriate volume of cell culture grade DMSO to the tube.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for use in experiments. It is crucial to ensure the final DMSO concentration is non-toxic to the cells being used.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required

-

Sterile tubes for dilution

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Important: When preparing the highest concentration of the working solution, ensure that the volume of the DMSO stock added to the medium does not exceed the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%).

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Adding 1 µL of the 10 mM stock to 999 µL of cell culture medium will result in a final DMSO concentration of 0.1%.

-

Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound being tested.

-

Use the prepared working solutions immediately or store them at 4°C for a short period, though fresh preparation is always recommended.

Table 2: Example Dilution Series for a Cell Viability Assay

| Stock Concentration | Target Concentration | Dilution Factor | Volume of Stock (µL) | Volume of Medium (µL) | Final DMSO Conc. |

| 10 mM in DMSO | 100 µM | 1:100 | 10 | 990 | 1.0% (Potentially toxic) |

| 10 mM in DMSO | 50 µM | 1:200 | 5 | 995 | 0.5% |

| 10 mM in DMSO | 10 µM | 1:1000 | 1 | 999 | 0.1% |

| 10 mM in DMSO | 1 µM | 1:10000 | 0.1 | 999.9 | 0.01% |

Note: It is highly recommended to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Diagrams

Experimental Workflow for In Vitro Assays

Caption: Workflow for dissolving this compound and its application in a typical in vitro cell-based assay.

Hypothetical Signaling Pathway Modulation

Due to a lack of specific studies on the molecular mechanism of this compound, the following diagram illustrates a hypothetical signaling pathway often modulated by natural bioactive compounds. This is a representative example and requires experimental validation for this compound.

Caption: A hypothetical signaling pathway potentially modulated by this compound, leading to anti-proliferative and anti-inflammatory effects.

References

Application Notes and Protocols: Pedunculosumoside F in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedunculosumoside F is a homoflavonoid glucoside isolated from Ophioglossum pedunculosum[1][2]. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments based on currently available data. Due to the limited specific research on this compound, this guide also incorporates general methodologies and, for illustrative purposes, refers to signaling pathways elucidated for other glycosides, with clear distinctions made.

Physicochemical Properties and Storage

| Property | Value |

| CAS Number | 1283600-08-7[1] |

| Molecular Formula | C₂₈H₃₂O₁₇[2] |

| Molecular Weight | 640.5 g/mol [2] |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. Prepare stock solutions in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |

Known Biological Activity and Quantitative Data

Research on this compound is in its early stages. The primary reported biological activity is its cytotoxicity against the human hepatoma cell line HepG2 2.2.15.

| Cell Line | Assay | Parameter | Value | Reference |

| HepG2 2.2.15 | MTT Assay | CC₅₀ (8 days) | 56.7 μM | [1][3] |

Note: While this compound itself did not show anti-Hepatitis B Virus (HBV) activity, its analogs have been reported to block the secretion of Hepatitis B surface antigen (HBsAg) in HBV-infected HepG2 2.2.15 cells[1][3]. This suggests that derivatives of this compound could be of interest in anti-HBV drug discovery.

Experimental Protocols

The following are detailed protocols for experiments that can be conducted with this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on a selected cell line.

Materials:

-

This compound

-

Target cell line (e.g., HepG2, Huh-7, or other cancer cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀/CC₅₀ value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Target cell line

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2x10⁵ to 5x10⁵ cells/well. After 24 hours, treat the cells with various concentrations of this compound (e.g., based on the determined IC₅₀ value) for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1,000 rpm for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways for Investigation

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other structurally distinct glycosides, such as Pedunculoside, the following pathways are suggested as potential areas of investigation for anti-inflammatory or neuroprotective effects.

Reference Signaling Pathways (from Pedunculoside studies):

-

Anti-inflammatory effects: Pedunculoside has been shown to inhibit the AKT/NF-κB and MAPK signaling pathways in LPS-induced RAW264.7 macrophages[4]. Experiments could be designed to investigate if this compound affects the phosphorylation of key proteins in these pathways (e.g., Akt, p65, ERK, JNK, p38).

-

Neuroprotective effects: Pedunculoside has been found to activate the AMPK/GSK-3β/Nrf2 signaling pathway, leading to reduced apoptosis and oxidative stress in neuronal cells[5].

It is crucial to experimentally verify the involvement of these or other pathways for this compound.

Visualizations

Experimental Workflow

Caption: General workflow for cell culture experiments with this compound.

Reference Signaling Pathway (AKT/NF-κB and MAPK)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 1283600-08-7 [smolecule.com]

- 3. This compound | 糖苷 | MCE [medchemexpress.cn]

- 4. The protective effect and mechanism of pedunculoside on DSS (dextran sulfate sodium) induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Pedunculosumoside F in Plant Extracts

**Abstract

This application note details validated analytical methods for the quantitative determination of Pedunculosumoside F, a bioactive triterpenoid saponin found in various plant species, notably within the Ilex genus. The protocols provided are tailored for researchers, scientists, and professionals in the field of drug development and natural product analysis. The primary methods described are High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods offer high sensitivity, selectivity, and accuracy for the quantification of this compound in complex plant matrices.

Introduction

This compound is a triterpenoid saponin that has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. Due to the lack of a strong chromophore in many saponins, traditional UV-based detection methods can be challenging. This note provides robust protocols using both HPLC with UV detection and the more sensitive and specific UPLC-MS/MS technique.

Analytical Methods

Two primary methods are presented for the quantification of this compound:

-

Method A: HPLC-PDA: A reliable method for routine analysis and quality control.

-

Method B: UPLC-MS/MS: A highly sensitive and specific method, ideal for complex matrices and low concentration samples, such as in pharmacokinetic studies.

Method A: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is adapted from a general procedure for the analysis of antioxidant constituents in Ilex rotunda and is suitable for the quantification of this compound with appropriate validation.

2.1.1. Experimental Protocol

a) Sample Preparation (Plant Material):

-

Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder (40-60 mesh).

-

Accurately weigh 1.0 g of the powdered sample.

-

Extract the sample with 50 mL of 70% methanol using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 10 mL of methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.

b) Chromatographic Conditions:

-

Instrument: HPLC system with a quaternary pump, autosampler, and photodiode array detector.

-

Column: C18 column (e.g., Triart C18, 4.6 × 250 mm, 5 µm).[1]

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.[1]

-

Gradient Program: (Time, %B) - 0 min, 10%; 10 min, 25%; 25 min, 50%; 40 min, 100%.

-

-

Flow Rate: 0.8 mL/min.[1]

-

Column Temperature: 35°C.[1]

-

Injection Volume: 10 µL.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a lower wavelength, such as 210 nm, or based on the UV spectrum of the reference standard.

2.1.2. Quantitative Data Summary

The following table summarizes the typical validation parameters for an HPLC-PDA method. These values should be established during in-house validation.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides superior sensitivity and selectivity and is based on a validated method for the determination of Pedunculoside in rat plasma, adapted for plant extracts.[2][3][4]

2.2.1. Experimental Protocol

a) Sample Preparation (Plant Extract):

-

Prepare the plant extract as described in section 2.1.1.a.

-

Take an aliquot of the reconstituted extract and perform a serial dilution with methanol to bring the concentration of this compound into the linear range of the assay.

-

For very complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary.

b) UPLC-MS/MS Conditions:

-

Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 column (e.g., Waters Acquity C18, 2.1 mm × 50 mm, 1.7 µm).[2]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.[2]

-

Flow Rate: 0.3 mL/min.[2]

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-